This compound can be synthesized through various chemical processes, primarily involving the functionalization of benzoic acid derivatives. It falls under the category of aromatic carboxylic acids and is classified as a morpholine derivative due to the presence of a morpholine ring in its structure.
The synthesis of 2-methyl-3-morpholinobenzoic acid can be achieved via multiple routes, with one common method involving the reaction of 2-methyl-3-nitrobenzoic acid with morpholine. This process typically includes:
The molecular formula for 2-methyl-3-morpholinobenzoic acid is . The structure consists of:
The compound exhibits typical characteristics of aromatic compounds, including resonance stabilization and a planar structure, which contributes to its reactivity.
2-Methyl-3-morpholinobenzoic acid can participate in various chemical reactions:
These reactions are significant for synthesizing derivatives that may have enhanced biological activity or altered physical properties.
The mechanism of action for 2-methyl-3-morpholinobenzoic acid primarily involves its interaction with biological targets. It may act as an inhibitor or modulator in various biochemical pathways due to its structural features:
Data from pharmacological studies suggest that compounds with similar structures exhibit significant activity against certain diseases, indicating potential therapeutic uses.
The physical properties of 2-methyl-3-morpholinobenzoic acid include:
Chemical properties include its ability to undergo typical reactions associated with carboxylic acids and aromatic compounds, such as oxidation, reduction, and substitution reactions.
2-Methyl-3-morpholinobenzoic acid has several potential applications in scientific research and industry:
Phosphatidylcholine-specific phospholipase C (PC-PLC) has emerged as a critical enzymatic regulator in oncogenesis due to its central role in choline phospholipid metabolism. This enzyme catalyzes the hydrolysis of phosphatidylcholine—a major mammalian membrane phospholipid—into two bioactive metabolites: diacylglycerol (DAG) and phosphocholine (PCho). Both molecules function as potent secondary messengers, driving oncogenic signaling cascades. DAG directly activates protein kinase C (PKC) isoforms, initiating phosphorylation events that stimulate downstream pathways such as NF-κB and mitogen-activated protein kinases (MAPK). These pathways collectively promote cancer cell proliferation, angiogenesis, metastasis, and survival [1] [2] [5].
Elevated PC-PLC expression is a consistent biomarker in aggressive malignancies. Research demonstrates a 6-fold upregulation in triple-negative breast cancer (MDA-MB-231) cells, a 5-fold increase in ovarian cancer (OVCAR3) cells, and a 2-fold rise in epidermoid carcinoma (A431) cells compared to non-tumorigenic counterparts [1] [2]. Critically, experimental PC-PLC inhibition reverses malignant phenotypes: in MDA-MB-231 cells, it suppresses proliferation, reduces cell motility, and reverses epithelial-mesenchymal transition (EMT) traits, underscoring its therapeutic relevance [1] [2].
Table 1: PC-PLC Dysregulation in Human Cancer Models
Cancer Type | Cell Line | Fold Increase vs. Normal | Key Oncogenic Consequences |
---|---|---|---|
Triple-Negative Breast | MDA-MB-231 | 6-fold | ↑ Proliferation, ↑ Motility, ↑ EMT |
Ovarian Carcinoma | OVCAR3 | 5-fold | ↑ Cell cycle progression, ↓ Apoptosis |
Epidermoid Carcinoma | A431 | 2-fold | ↑ PKC/NF-κB signaling, ↑ Survival |
Hepatocellular Carcinoma | CBRH-7919 | 3-4 fold | ↑ Cell cycle progression, ↑ DAG production |
The validation of PC-PLC as a cancer target is countered by the pharmacological limitations of existing inhibitors. D609 (tricyclodecan-9-yl-xanthogenate), the historical reference standard, exhibits moderate PC-PLC inhibitory activity (Kᵢ ~6.4 µM) but suffers from poor drug-like properties. Its xanthate group undergoes rapid oxidative dimerization in physiological conditions (t₁/₂ = 19.5 min in saline), diminishing bioavailability. Additionally, D609 exists as eight unresolved stereoisomers with varying bioactivities, complicating reproducible therapeutic effects [1] [2].
These limitations necessitate novel PC-PLC inhibitors with enhanced stability, selectivity, and pharmacokinetic profiles. Morpholinobenzoic acid derivatives address these needs through:
Table 2: Limitations of D609 vs. Advantages of Morpholinobenzoic Acid Inhibitors
Property | D609 | Morpholinobenzoic Acid Derivatives |
---|---|---|
Chemical Stability | t₁/₂ = 19.5 min (saline oxidation) | Resistant to oxidation (e.g., >80% microsomal stability) |
Stereochemistry | 8 unresolved stereoisomers | Single, defined configuration |
PC-PLC Inhibition | Kᵢ ~6.4 µM; 30–50% at 10 µM | IC₅₀ < 5 µM; 40–80% at 10 µM |
Drug-Like Metrics | Poor (Rule-of-5 violations) | Compliant (Lipinski’s rule adherence) |
The 2-morpholinobenzoic acid scaffold represents a structurally optimized pharmacophore for PC-PLC inhibition. Initial structure-activity relationship (SAR) studies identified three critical motifs:
Table 3: Structure-Activity Relationship of Key Morpholinobenzoic Acid Modifications
Structural Region | Modification | Biological Impact | Mechanistic Rationale |
---|---|---|---|
Central Ring | 1,2,5-Substitution | ↑ PC-PLC inhibition vs. 1,2,4-isomers | Optimal π-stacking with Phe-66 in catalytic site |
R₂: Acid Derivative | Hydroxamic acid (CONHOH) | ↑ Zn²⁺ chelation; ↑ antiproliferative activity | Enhanced metal affinity and cell permeability |
R₃: Benzylic Site | N-Methylation | ↑ Anti-proliferative potency | Steric shielding of metabolically labile N–H bond |
R₃: Aromatic Subst. | 2-OMe, 2-Cl, 4-Br | ↑ Enzyme inhibition (50–70% at 10 µM) | Electronic and hydrophobic pocket interactions |
Advanced derivatives incorporate nitric oxide (NO)-donating motifs via N-nitrosylation of the benzylic amine. These dual-action hybrids (e.g., compound 7a-m) simultaneously inhibit PC-PLC and release NO, which suppresses NF-κB via negative feedback. In MDA-MB-231 and HCT116 cells, they exhibit 1.5–2-fold greater anti-proliferative activity than non-nitrosylated parents, confirming synergistic efficacy [5]. Molecular docking confirms conserved interactions: the carboxylic acid/hydroxamic acid chelates catalytic Zn²⁺, the morpholine oxygen hydrogen-bonds with His-38, and the benzoic acid core engages in π-π stacking with Phe-66 [1] [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: